Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities. This particular compound features an ethyl acetate moiety linked to a thiazole ring that is further substituted with a furoylamino group, which enhances its pharmacological potential.
The compound can be synthesized through various chemical reactions involving thiazole and furoyl derivatives. The synthesis typically involves starting materials such as ethyl acetoacetate and thiazole-based intermediates, which undergo several transformations to yield the final product.
Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate can be classified as:
The synthesis of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate generally involves several key steps:
The reactions are typically carried out in a controlled environment using solvents like isopropanol or ethanol under specific temperature conditions (e.g., -5 to 15 °C) to optimize yields and minimize by-products. The entire process can be performed in a single reactor setup to streamline purification and reduce production costs .
The molecular structure of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate can be represented as follows:
The structure includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure. Characteristic peaks in IR spectra include:
Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by the presence of reactive functional groups, allowing for further derivatization and modification of the compound for enhanced biological activity.
The mechanism of action for ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate is not fully elucidated but is believed to involve:
In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate has potential applications in:
Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate represents a structurally intricate heterocyclic compound that merges furan and thiazole pharmacophores through an amide linkage. This molecular architecture positions it within a specialized class of bioactive hybrids investigated for their dual electronic properties and biological interactivity. The ester functionality enhances its synthetic versatility, making it a scaffold for derivatization in pharmaceutical and materials research. Commercial sources classify it among rare, research-grade chemicals, emphasizing its specialized applications in early-stage discovery [2] [4].
The compound (Chemical Formula: C12H12N2O4S) features a thiazole core substituted at C-2 by a furoylamino group (–NH–C(O)–C4H3O) and at C-4 by an ethyl acetate moiety (–CH2C(O)OCH2CH3). The furan ring adopts a α-oriented carbonyl linkage, creating a planar amide junction that influences overall molecular conformation. Key structural identifiers include:
Table 1: Atomic Composition and Bonding
Segment | Atoms/Fragments | Functional Role |
---|---|---|
Thiazole ring | S1, N1, C2, C3, C4 (CSCNC) | Electron-deficient core |
Furoyl group | C(=O)–C4H3O (furan-2-carbonyl) | Hydrogen-bond acceptor/donor |
Acetate sidechain | –CH2–C(O)O–CH2–CH3 | Electrophilic site for hydrolysis |
The furan ring contributes π-electron density, while the thiazole nitrogen atoms create hydrogen-bonding sites. Mass spectral adduct analysis predicts characteristic ions, including [M+H]+ at m/z 281.05908 and [M+Na]+ at m/z 303.04102, critical for analytical characterization [3].
This compound emerged from efforts to hybridize five-membered heterocycles during the early 2000s. Its synthesis leverages classic condensation approaches:
Sigma-Aldrich catalogs listed it among "rare and unique chemicals" for early-stage researchers, explicitly noting the absence of analytical validation—a practice reflecting its status as a specialty research compound rather than a therapeutic candidate. This commercial positioning underscores its role as a molecular building block rather than an end-product [2] [4]. Patent landscapes reveal closely related thiazole-4-acetate esters in oncology (e.g., WO2012161879A1), though this specific derivative remains underexplored in intellectual property [8].
Thiazole-furoyl conjugates exploit complementary electronic properties: the thiazole ring offers rigidity and metal-coordination capacity, while the furan moiety provides electron-rich aromaticity conducive to π-stacking. This synergy enables diverse applications:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: